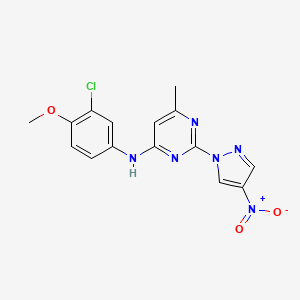

N-(3-chloro-4-methoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN6O3/c1-9-5-14(19-10-3-4-13(25-2)12(16)6-10)20-15(18-9)21-8-11(7-17-21)22(23)24/h3-8H,1-2H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAQQZJOIJUZINY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])NC3=CC(=C(C=C3)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-4-methoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a 3-chloro-4-methoxyphenyl group and a 4-nitro-1H-pyrazole moiety. The molecular formula is , with a molecular weight of approximately 348.81 g/mol. Its unique structure suggests potential interactions with various biological targets.

Research indicates that compounds containing pyrazole and pyrimidine derivatives exhibit diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The following mechanisms are proposed for the biological activity of this compound:

- Inhibition of Enzymatic Activity : Many pyrazole derivatives inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.

- Antiproliferative Effects : Studies have shown that certain derivatives can inhibit cell proliferation in cancer cell lines by inducing apoptosis or cell cycle arrest.

- Antimicrobial Activity : Compounds with similar structures have demonstrated effectiveness against various bacterial and fungal strains.

Table 1: Summary of Biological Activities

Case Studies

-

Anti-inflammatory Activity :

A study evaluated the anti-inflammatory effects of a series of pyrazole derivatives, including the target compound. It was found to significantly inhibit TNF-α and IL-6 production in vitro at concentrations as low as 10 µM, demonstrating a promising therapeutic profile compared to standard anti-inflammatory drugs like dexamethasone . -

Anticancer Efficacy :

Research on similar pyrimidine derivatives revealed that compounds with structural similarities to this compound exhibited potent antiproliferative effects against various cancer cell lines, including MCF-7 and A549 cells, with IC50 values indicating strong efficacy . -

Antimicrobial Testing :

The antimicrobial properties were assessed against pathogenic fungi, where the compound demonstrated significant inhibitory effects with IC50 values comparable to known antifungal agents. This suggests potential applications in treating fungal infections .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs and their substituent variations:

Key Observations:

- Nitro vs. Non-Nitro Groups: The nitro group at R<sup>2</sup> in the target compound contrasts with oxazole (6a ) or phenyl () substituents in analogs.

- Halogen and Methoxy Substitutions : The 3-chloro-4-methoxyphenyl group in the target compound is structurally similar to 3-chloro-4-fluorophenyl in , but methoxy improves solubility compared to fluoro.

- Core Variations : Pyrazolo-pyrimidine () and quinazoline () cores exhibit distinct electronic properties compared to pyrimidine, affecting bioavailability and target selectivity.

Reaction Efficiency:

- Yields for pyrimidin-4-amines typically range from 65–81% , depending on substituent steric bulk and electronic effects. The nitro group in the target compound may reduce yield due to competing side reactions.

Q & A

Q. What are the standard synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?

The compound is synthesized via multi-step condensation reactions. A common method involves refluxing intermediates (e.g., pyrimidine-pyrazole hybrids) with morpholine and formaldehyde in ethanol, followed by crystallization for purification . Yield optimization may involve adjusting stoichiometric ratios (e.g., excess formaldehyde for complete morpholine incorporation) or solvent polarity to enhance intermediate solubility.

Q. Which analytical techniques are critical for structural characterization and purity assessment?

- X-ray crystallography : Resolves intramolecular hydrogen bonds (e.g., N–H⋯N interactions stabilizing the pyrimidine core) and dihedral angles (e.g., 12.8° between pyrimidine and phenyl groups) to confirm molecular geometry .

- NMR spectroscopy : Validates connectivity of substituents (e.g., methoxy and nitro groups).

- HPLC : Ensures >95% purity by quantifying residual solvents or unreacted intermediates.

Q. How do structural features like the nitro and methoxy groups influence physicochemical properties?

- The 4-nitro-1H-pyrazole moiety increases electrophilicity, enhancing reactivity in nucleophilic substitution reactions.

- The 3-chloro-4-methoxyphenyl group improves lipophilicity, which can be quantified via logP calculations .

- Solubility in polar solvents (e.g., DMSO) is moderated by the methoxy group’s electron-donating effects.

Advanced Research Questions

Q. What computational strategies can predict reaction pathways and optimize synthesis parameters?

- Density Functional Theory (DFT) : Models transition states to identify energetically favorable pathways (e.g., morpholine incorporation during reflux) .

- Reaction path search algorithms : Simulate solvent effects (e.g., ethanol vs. DMF) to prioritize conditions with minimal side products.

- ICReDD’s workflow : Combines quantum calculations with experimental data to refine parameters like reflux duration (e.g., 10–12 hours for optimal yield) .

Q. How can contradictory biological activity data across studies be systematically addressed?

- Structure-Activity Relationship (SAR) analysis : Correlate substituent positions (e.g., nitro group orientation) with bioactivity using crystallographic data .

- Standardized assays : Re-test antimicrobial activity under controlled conditions (e.g., fixed pH, temperature) to eliminate variability .

- Dose-response studies : Resolve discrepancies in IC50 values by comparing results across multiple cell lines or enzymatic models.

Q. What strategies enhance the compound’s stability in biological assays?

- pH buffering : Maintain physiological pH (7.4) to prevent hydrolysis of the nitro group.

- Light-sensitive storage : Protect nitro-containing derivatives from photodegradation using amber vials.

- Co-solvent systems : Use DMSO-PBS mixtures to balance solubility and stability during in vitro testing.

Q. How do electronic properties of substituents affect target binding?

- Nitro group : Electron-withdrawing nature increases pyrimidine ring electrophilicity, enhancing interactions with nucleophilic residues (e.g., cysteine thiols in enzyme active sites).

- Methoxy group : Electron-donating effects improve π-π stacking with aromatic residues (e.g., tyrosine in kinases). Computational docking studies (AutoDock Vina) can quantify binding energy changes (±1.2 kcal/mol) .

Q. What in vitro/in vivo models are appropriate for evaluating pharmacological potential?

- Antimicrobial testing : MIC assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Kinase inhibition : Screen against EGFR or MAPK pathways using fluorescence polarization assays.

- Rodent models : Assess pharmacokinetics (e.g., half-life, bioavailability) with HPLC-MS for plasma analysis.

Methodological Notes

- Synthetic Optimization : Use Design of Experiments (DoE) to systematically vary temperature, solvent, and catalyst ratios .

- Data Contradiction Analysis : Apply multivariate statistics (e.g., PCA) to isolate variables causing assay variability.

- Computational Tools : Gaussian 16 for DFT, AutoDock for molecular docking, and PyMOL for visualizing intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.